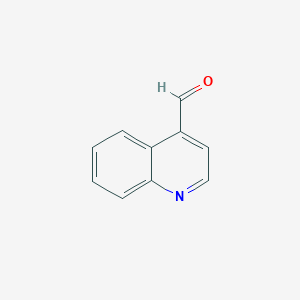

Quinoline-4-carbaldehyde

Übersicht

Beschreibung

Quinoline-4-carbaldehyde is a heterocyclic aldehyde featuring a quinoline backbone with a formyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions (e.g., Passerini and Biginelli reactions) and nucleophilic additions to generate biologically active derivatives . Its synthesis often involves protection strategies, such as reaction with ethylene glycol to form 4-(1,3-dioxolan-2-yl)quinoline, demonstrating its reactivity under acidic conditions . Structural characterization via vibrational spectroscopy (FT-IR, NMR) confirms its planar aromatic system and electronic properties, which are critical for its reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinoline-4-carbaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces a formyl group at the 4-position of the quinoline ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Aldol Condensation

Quinoline-4-carbaldehyde undergoes aldol condensation with ketones or aldehydes to form β-hydroxyenone derivatives. This reaction is catalyzed under basic or acidic conditions, leveraging the electrophilic aldehyde group.

Example Reaction:

The product, a β-hydroxyenone, forms via nucleophilic attack of the enolate (from acetone) on the aldehyde carbonyl, followed by dehydration .

Key Conditions:

-

Catalysts: NaOH, KOH, or Lewis acids (e.g., AlCl₃).

-

Solvents: Ethanol, THF, or water.

Nucleophilic Additions and Cyclization

The aldehyde group participates in nucleophilic additions with amines, hydrazines, and carbanions, enabling access to diverse heterocycles.

Examples:

-

Hydrazone Formation: Reaction with hydrazines yields hydrazones, which cyclize to form tetrazoloquinolines (e.g., antimalarial agents with IC₅₀ values of 0.25–0.5 μg/mL) .

-

Schiff Base Synthesis: Condensation with amines produces Schiff bases, intermediates for antimicrobial and anticancer agents .

Table 1: Representative Nucleophilic Additions

Pfitzinger Reaction for Carboxylic Acid Derivatives

This compound reacts with isatins and ketones under Pfitzinger conditions to form quinoline-4-carboxylic esters or acids.

Optimized Protocol:

Reaction Equation:

This method avoids harsh oxidants and enables scalable synthesis of bioactive derivatives .

Oxidation and Reduction

Wissenschaftliche Forschungsanwendungen

Biological Activities

Quinoline-4-carbaldehyde and its derivatives exhibit a broad spectrum of biological activities, which are of great interest in drug discovery.

Antimicrobial Activity

Research has shown that quinoline derivatives possess significant antibacterial properties. For instance, modifications to the quinoline structure can enhance its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some studies indicate that specific derivatives demonstrate potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antimalarial Properties

This compound has been explored as a potential antimalarial agent. A series of quinoline derivatives were screened for their activity against Plasmodium falciparum, revealing promising results. Notably, quinoline-4-carboxamide derivatives derived from this compound showed excellent oral efficacy in mouse models of malaria, indicating their potential as new antimalarial drugs .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound derivatives. These compounds demonstrated enhanced radical scavenging activity compared to their precursors, suggesting their utility in developing antioxidant agents .

Synthetic Applications

This compound serves as a crucial building block for synthesizing more complex organic molecules.

Functionalization

The electrophilic nature of the aldehyde group allows for further functionalization without disrupting the aromaticity of the quinoline core. This feature is exploited in creating tailored compounds for specific applications in medicinal chemistry and materials science .

Material Science

In addition to biological applications, quinoline derivatives are being investigated for their properties in material science, particularly in developing organic semiconductors and fluorescent materials due to their unique electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of quinoline-4-carbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, some derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Aldehydes

Quinoline-4-carbaldehyde is structurally and functionally distinct from other quinoline-based aldehydes. Below is a detailed comparison:

Substituent Position and Electronic Effects

Stability and Reactivity

- aureus), suggesting inertness in certain biological environments .

- Quinoline-3-carbaldehyde: Higher reactivity due to proximity of aldehyde to nitrogen, facilitating nucleophilic attacks .

- Tetrazolo derivatives : Enhanced metabolic stability due to tetrazole ring, which resists enzymatic degradation .

Key Research Findings

- Synthetic Flexibility: this compound’s aldehyde group enables diverse functionalization, contrasting with 3-carbaldehyde derivatives, which are more constrained by electronic effects .

- Biological Performance: Tetrazolo[1,5-a]this compound exhibits superior antimicrobial activity compared to non-tetrazole analogues, likely due to increased hydrogen-bonding capacity .

- Spectroscopic Insights : Vibrational studies confirm that substituent position (C3 vs. C4) significantly alters electron density distribution, impacting reactivity .

Biologische Aktivität

Quinoline-4-carbaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties. The structural features of quinolines allow them to interact with various biological targets, making them valuable in drug development.

2. Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various derivatives of this compound using different methodologies. Common synthetic approaches include:

- Doebner Reaction : A classical method involving the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.

- Microwave-Assisted Synthesis : Utilizes p-toluenesulfonic acid as a catalyst for efficient synthesis under mild conditions.

These methods have resulted in high yields and purity of the synthesized compounds, which are crucial for subsequent biological evaluations.

3.1 Antimicrobial Activity

This compound and its derivatives exhibit significant antibacterial activity against various strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 50 μg/mL |

| 4c | Staphylococcus aureus | 25 μg/mL |

| 4d | Pseudomonas aeruginosa | 62.5 μg/mL |

These compounds were tested using disc diffusion methods and showed promising results against multidrug-resistant (MDR) bacteria .

3.2 Antifungal Activity

The antifungal potential of quinoline derivatives has also been explored. Studies indicate that certain compounds demonstrate activity against fungi such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness based on structural modifications .

3.3 Antimalarial Activity

Quinoline-based compounds are historically significant in the treatment of malaria. Recent evaluations have shown that several derivatives possess potent antimalarial activity against Plasmodium falciparum. For example:

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| 4b | 0.014 | Excellent |

| 4g | 1.25 | Moderate |

| 4i | 0.625 | High |

These findings position quinoline derivatives as potential candidates for developing new antimalarial therapies .

3.4 Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays against different cancer cell lines (e.g., H460, HT-29). Some derivatives have shown selective cytotoxicity with IC50 values indicating promising therapeutic potential .

4. Case Studies

Case Study: Antibacterial Evaluation

A study synthesized a series of quinoline derivatives and evaluated their antibacterial activity against E. coli and S. aureus using molecular docking to predict binding affinities with bacterial DNA gyrase. Compounds demonstrated significant inhibition zones, suggesting strong antibacterial properties .

Case Study: Antimalarial Screening

In another study, a novel series of quinoline derivatives were tested against Plasmodium falciparum. The results indicated that specific substitutions on the quinoline ring significantly enhanced antimalarial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

5. Conclusion

This compound represents a versatile scaffold for developing new therapeutic agents due to its diverse biological activities, particularly in antimicrobial and antimalarial domains. Ongoing research into its derivatives continues to reveal promising avenues for treating various infections and diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinoline-4-carbaldehyde, and how do they differ in efficiency?

- Methodological Answer: this compound is typically synthesized via multi-step protocols. A widely used method involves the Wittig-olefination–Claisen-rearrangement approach starting from o-nitrobenzaldehydes. This five-step procedure yields high-purity products (80–90% yield) through intermediates like crotyl vinyl ethers and 4-pentenals . Alternative one-pot syntheses, such as the reaction of tetrazolo[1,5-a]quinoline derivatives, offer shorter reaction times but may require optimization of catalysts and solvents . Efficiency depends on reaction scalability, purity of intermediates, and tolerance for functional groups.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) and quinoline ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (LCMS) : Validates molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer: This compound serves as a scaffold for synthesizing bioactive molecules, including:

- Immunosuppressants : Derivatives like KF20444 target specific enzymatic pathways .

- Anticancer Agents : Modifications at the 3-position enhance binding to DNA or protein targets .

- Cholinesterase Probes : Structural analogs help map enzyme active sites (e.g., butyrylcholinesterase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control). To address this:

- Replicate Protocols : Compare yields using identical reagents and equipment.

- Troubleshoot Intermediates : Use TLC or HPLC to monitor intermediate stability .

- Statistical Analysis : Apply error bars or ANOVA to assess reproducibility across batches .

Q. What strategies optimize reaction conditions for this compound derivatization in complex matrices?

- Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rates.

- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity .

- High-Throughput Experiments : Use automated platforms to test multiple variables (temperature, stoichiometry) .

Q. How do structural modifications at the 3-position of this compound influence bioactivity?

- Methodological Answer:

- SAR Studies : Introduce substituents (e.g., methyl, fluorine) and assess changes in:

- Binding Affinity : Use molecular docking or SPR assays.

- Pharmacokinetics : Measure logP and metabolic stability .

- Crystallography : Resolve 3D structures (via SHELX programs) to identify critical interactions .

Q. What statistical methods are recommended for analyzing bioassay data involving this compound analogs?

- Methodological Answer:

- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.

- Error Analysis : Report standard deviations from triplicate experiments .

- Machine Learning : Train models to predict bioactivity based on substituent descriptors .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in cytotoxicity results across cell lines for this compound derivatives?

- Methodological Answer:

- Control Experiments : Normalize data to vehicle-treated cells and include positive controls (e.g., doxorubicin).

- Cell Line Validation : Use STR profiling to confirm authenticity.

- Meta-Analysis : Compare results with published datasets to identify outliers .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

Eigenschaften

IUPAC Name |

quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGJBXTNWUHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195899 | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-93-3 | |

| Record name | 4-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A0K4YX051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.